molecular formula C6H12NNa3O6S3 B12679762 Trisodium 1,1',1''-nitrilotris(ethanesulphinate) CAS No. 7620-98-6

Trisodium 1,1',1''-nitrilotris(ethanesulphinate)

Cat. No.: B12679762
CAS No.: 7620-98-6
M. Wt: 359.3 g/mol
InChI Key: JGWFJGPVQPWRSY-UHFFFAOYSA-K
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Description

Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is a chemical compound with the molecular formula C6H12NNa3O6S3 and a molecular weight of 359.30 g/mol. It is known for its unique structure, which includes three sulfinic acid groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) typically involves the reaction of ethane-1,2-dithiol with sodium nitrite under controlled conditions. The reaction proceeds through the formation of intermediate sulfinic acid derivatives, which then react with sodium hydroxide to yield the final trisodium salt .

Industrial Production Methods

In industrial settings, the production of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to yield thiol derivatives.

    Substitution: The sulfinic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted sulfinates.

Scientific Research Applications

Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

    Biology: Employed in biochemical assays and as a reducing agent in protein chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.

    Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) involves its ability to donate electrons and participate in redox reactions. The sulfinic acid groups can interact with various molecular targets, including enzymes and reactive oxygen species, thereby modulating biochemical pathways and exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 1,1’,1’'-nitrilotris(ethanesulfonate)
  • Trisodium 1,1’,1’'-nitrilotris(ethanethiosulfinate)
  • Trisodium 1,1’,1’'-nitrilotris(ethanedisulfinate)

Uniqueness

Trisodium 1,1’,1’'-nitrilotris(ethanesulfinate) is unique due to its specific arrangement of sulfinic acid groups, which confer distinct redox properties and reactivity. This makes it particularly valuable in applications requiring precise control of oxidation-reduction reactions .

Properties

CAS No.

7620-98-6

Molecular Formula

C6H12NNa3O6S3

Molecular Weight

359.3 g/mol

IUPAC Name

trisodium;1-[bis(1-sulfinatoethyl)amino]ethanesulfinate

InChI

InChI=1S/C6H15NO6S3.3Na/c1-4(14(8)9)7(5(2)15(10)11)6(3)16(12)13;;;/h4-6H,1-3H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3

InChI Key

JGWFJGPVQPWRSY-UHFFFAOYSA-K

Canonical SMILES

CC(N(C(C)S(=O)[O-])C(C)S(=O)[O-])S(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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